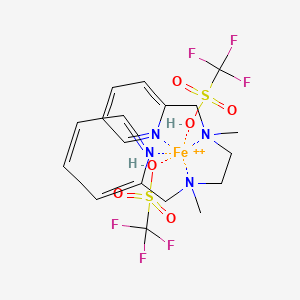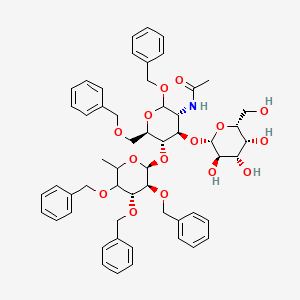
O-Penta-benzyl Lewis A Trisaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Penta-benzyl Lewis A Trisaccharide: is a synthetic intermediate used in the synthesis of Lewis A Trisaccharide. It is a component of multiplex glycan bead arrays, which play a role in various cellular functions. The compound has a molecular weight of 980.1 and a molecular formula of C55H65NO15.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of O-Penta-benzyl Lewis A Trisaccharide involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The benzyl groups are used as protecting groups to prevent unwanted reactions at specific hydroxyl sites during the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: : O-Penta-benzyl Lewis A Trisaccharide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The benzyl groups can be selectively removed under hydrogenation conditions to yield the free hydroxyl groups .
Common Reagents and Conditions: : Common reagents used in the synthesis and modification of this compound include benzyl chloride, sodium hydride, and palladium on carbon for hydrogenation reactions .
Major Products Formed: : The major products formed from the reactions of this compound include the deprotected Lewis A Trisaccharide, which can be further modified for various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, O-Penta-benzyl Lewis A Trisaccharide is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: : In biological research, the compound is used in the study of glycan interactions and cellular functions. It is a component of multiplex glycan bead arrays, which are used to study protein-glycan interactions.
Medicine: : In medicine, this compound and its derivatives are used in the development of diagnostic tools and therapeutic agents. The Lewis A Trisaccharide is recognized as a tumor marker and is used in the clinical diagnosis and prognosis of certain cancers .
Industry: : In the industrial sector, the compound is used in the production of glycan arrays and other glycan-based products.
Wirkmechanismus
The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide involves its role as an intermediate in the synthesis of Lewis A Trisaccharide. The Lewis A Trisaccharide is a glyco-epitope that plays a role in cell signaling, growth, apoptosis, adhesion, and migration . The molecular targets and pathways involved include the interaction of the glyco-epitope with specific proteins and receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to O-Penta-benzyl Lewis A Trisaccharide include other benzyl-protected oligosaccharides and glycosides, such as O-Penta-benzyl Lewis X Trisaccharide and O-Penta-benzyl Lewis Y Trisaccharide .
Uniqueness: : The uniqueness of this compound lies in its specific structure and the role it plays in the synthesis of Lewis A Trisaccharide. The Lewis A Trisaccharide is a specific glyco-epitope that is involved in various cellular functions and has significant applications in medical research .
Eigenschaften
Molekularformel |
C55H65NO15 |
|---|---|
Molekulargewicht |
980.1 g/mol |
IUPAC-Name |
N-[(3R,4R,5S,6R)-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C55H65NO15/c1-35-48(63-30-38-20-10-4-11-21-38)51(64-31-39-22-12-5-13-23-39)52(65-32-40-24-14-6-15-25-40)55(67-35)70-49-43(34-62-29-37-18-8-3-9-19-37)69-53(66-33-41-26-16-7-17-27-41)44(56-36(2)58)50(49)71-54-47(61)46(60)45(59)42(28-57)68-54/h3-27,35,42-55,57,59-61H,28-34H2,1-2H3,(H,56,58)/t35?,42-,43-,44-,45+,46+,47-,48?,49-,50-,51-,52+,53?,54+,55+/m1/s1 |
InChI-Schlüssel |
YCINGVRGNSQIIJ-UVSMNPIRSA-N |
Isomerische SMILES |
CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


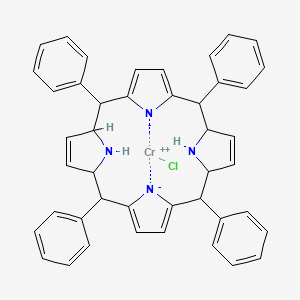
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
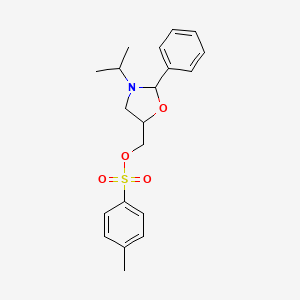

![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
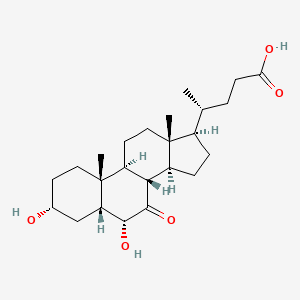
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
